N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
The exact mass of the compound this compound is 410.1985726 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-N-(4-ethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-3-17-8-12-19(13-9-17)24-21-25-20(23-18-10-6-16(2)7-11-18)26-22(27-21)28-14-4-5-15-28;/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMGBESKMYTEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with ethyl and methyl phenyl groups as well as a pyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 414.91 g/mol. The presence of these substituents enhances its chemical reactivity and biological interactions.
The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The ethyl and methyl groups likely enhance binding affinity through steric effects and electronic properties. Additionally, the pyrrolidine group may facilitate interactions with biological membranes or proteins, influencing bioavailability and therapeutic efficacy.
Anticancer Activity
Research has indicated that triazine derivatives exhibit anticancer properties. For instance, modifications in the triazine core can lead to compounds that inhibit cancer cell proliferation. Studies have shown that certain triazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For example, triazine derivatives have been studied for their ability to inhibit glucocerebrosidase, an enzyme linked to Gaucher's disease. The inhibition potency can vary significantly based on structural modifications .
Research Findings and Case Studies
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazine Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing ethyl and methyl groups via electrophilic aromatic substitution.
- Pyrrolidine Integration : Adding the pyrrolidine moiety through nucleophilic substitution.
These reactions often require specific solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
